Zegruvirimat

Catalog No.
S12866223
CAS No.
2570811-78-6
M.F
C49H70N4O5S
M. Wt
827.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zegruvirimat

CAS Number

2570811-78-6

Product Name

Zegruvirimat

IUPAC Name

(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyanopyridin-2-yl)oxymethyl]cyclohex-3-ene-1-carboxylic acid

Molecular Formula

C49H70N4O5S

Molecular Weight

827.2 g/mol

InChI

InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1

InChI Key

PQBROJOHKLMPKM-ARSQLJQHSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

Zegruvirimat is a synthetic compound classified as an antiviral agent, specifically designed to inhibit viral replication. Its chemical structure is characterized by the molecular formula C49H70N4O5SC_{49}H_{70}N_{4}O_{5}S and a unique arrangement of functional groups that contribute to its biological activity. The compound has garnered attention for its potential applications in treating viral infections, particularly those caused by the human immunodeficiency virus.

The chemical reactivity of zegruvirimat involves several key transformations that are critical for its antiviral function. Notably, zegruvirimat can undergo hydrolysis, oxidation, and conjugation reactions, which can modify its pharmacological properties. The presence of functional groups such as the cyanopyridine moiety allows for nucleophilic attacks, leading to the formation of various derivatives that may enhance its therapeutic efficacy or selectivity against specific viral targets .

Zegruvirimat exhibits significant antiviral activity, primarily through its mechanism of action that interferes with the viral life cycle. It has been shown to inhibit the maturation process of viruses, thereby preventing their ability to infect host cells effectively. In preclinical studies, zegruvirimat demonstrated potent activity against human immunodeficiency virus strains, making it a candidate for further development in antiviral therapies .

  • Formation of the Cyanopyridine Intermediate: This step involves the reaction of appropriate aldehydes with pyridine derivatives to form a cyanopyridine.
  • Coupling Reaction: The cyanopyridine is then coupled with other functionalized groups through nucleophilic substitution or coupling reactions.
  • Final Modifications: Additional steps may include protecting group strategies and deprotection processes to yield the final product in pure form.

These synthetic pathways are crucial for optimizing yield and ensuring the purity necessary for biological evaluation .

Zegruvirimat has potential applications in various fields:

  • Antiviral Therapy: Its primary application is in the treatment of viral infections, particularly those related to human immunodeficiency virus.
  • Research Tool: Zegruvirimat is also utilized in research settings to study viral mechanisms and evaluate new antiviral strategies.
  • Pharmaceutical Development: Ongoing studies aim to develop formulations that enhance its bioavailability and therapeutic index.

Interaction studies involving zegruvirimat focus on its binding affinity and efficacy against various viral proteins. Research indicates that zegruvirimat may interact with specific sites on viral proteins essential for maturation and replication. Understanding these interactions helps in designing more effective derivatives and combination therapies that can enhance its antiviral effects while minimizing resistance development .

Several compounds share structural or functional similarities with zegruvirimat, including:

Compound NameStructure TypeMechanism of ActionUnique Features
FostemsavirHIV attachment inhibitorBlocks HIV entry into cellsFirst-in-class attachment inhibitor
BMS-955176HIV maturation inhibitorPrevents virus maturationTargets a different stage than zegruvirimat
DaclatasvirHCV NS5A inhibitorInhibits HCV replicationSpecificity towards hepatitis C virus

Zegruvirimat is unique due to its specific mechanism targeting viral maturation processes, distinguishing it from other antiviral agents that may focus on different stages of the viral life cycle or target different viruses altogether .

XLogP3

6.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

826.50669252 g/mol

Monoisotopic Mass

826.50669252 g/mol

Heavy Atom Count

59

UNII

4AN783M8MZ

Dates

Last modified: 08-10-2024

Explore Compound Types